
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a methanesulfonylethyl group, and a thiol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as guanidine derivatives with carbon disulfide or other suitable reagents.
Substitution Reactions: The introduction of the amino group and the methanesulfonylethyl group can be achieved through nucleophilic substitution reactions. For example, the amino group can be introduced by reacting the triazine ring with ammonia or an amine, while the methanesulfonylethyl group can be introduced by reacting with methanesulfonyl chloride in the presence of a base.
Thiol Group Introduction: The thiol group can be introduced by reacting the triazine derivative with a thiolating agent such as hydrogen sulfide or thiourea.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The thiol group in 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol can undergo oxidation to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonyl group to a sulfide.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Nucleophilic substitution reactions can be carried out using bases like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted triazine derivatives.
Applications De Recherche Scientifique
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Biological Studies: It can be employed in studies related to enzyme inhibition, protein binding, and other biochemical processes.
Industrial Applications: The compound can be used in the synthesis of agrochemicals, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol involves its interaction with molecular targets such as enzymes and receptors. The amino and thiol groups can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. The methanesulfonylethyl group can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-one: This compound has a similar structure but contains a carbonyl group instead of a thiol group.
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-sulfonamide: This compound contains a sulfonamide group instead of a thiol group.
Uniqueness
4-Amino-6-(1-methanesulfonylethyl)-1,3,5-triazine-2-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. The combination of the triazine ring with the amino, methanesulfonylethyl, and thiol groups makes this compound versatile for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H10N4O2S2 |
|---|---|
Poids moléculaire |
234.3 g/mol |
Nom IUPAC |
2-amino-6-(1-methylsulfonylethyl)-1H-1,3,5-triazine-4-thione |
InChI |
InChI=1S/C6H10N4O2S2/c1-3(14(2,11)12)4-8-5(7)10-6(13)9-4/h3H,1-2H3,(H3,7,8,9,10,13) |
Clé InChI |
DVZKOWAQXVWEPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=NC(=S)N=C(N1)N)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclopentyl}methanol](/img/structure/B13203558.png)
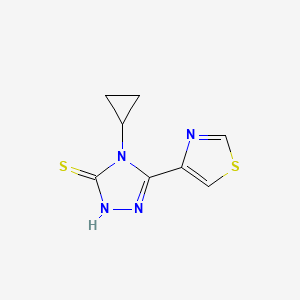
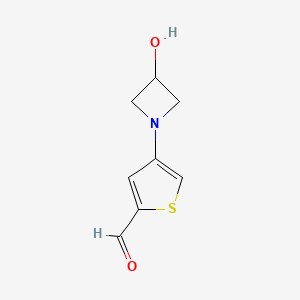
![3-amino-1-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B13203568.png)
![2,4-Diethylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13203572.png)
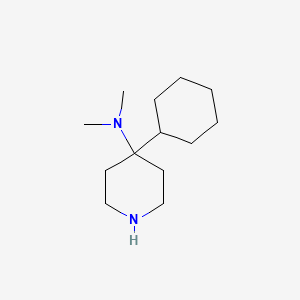
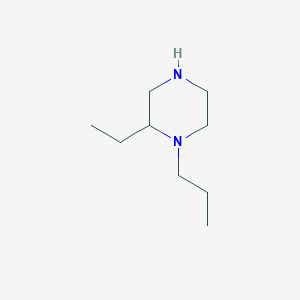
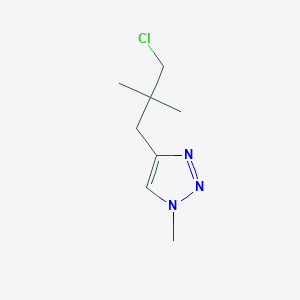
![N-(2,3-Dimethylphenyl)-2-({[(2,3-dimethylphenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13203615.png)
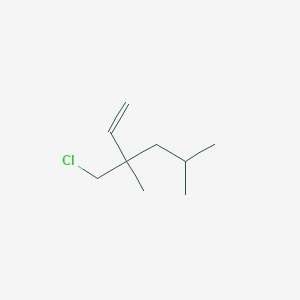
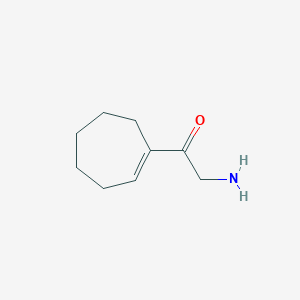
amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)
